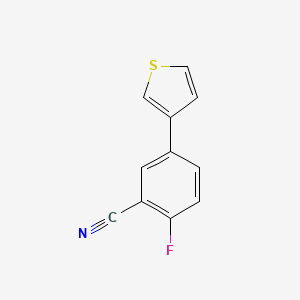

2-Fluoro-5-(3-thienyl)benzenecarbonitrile

Beschreibung

Contextualization as a Multifunctional Aromatic Heterocycle

This molecule is best understood as a multifunctional aromatic heterocycle. Aromatic heterocycles are a cornerstone of organic chemistry, forming the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The presence of heteroatoms like sulfur and nitrogen within the cyclic structure imparts unique electronic properties and reactivity. nih.gov 2-Fluoro-5-(3-thienyl)benzenecarbonitrile brings together a five-membered sulfur-containing thiophene (B33073) ring and a six-membered benzene (B151609) ring, creating a biaryl system. This arrangement allows for electronic communication between the two rings, a feature that is often exploited in the design of functional organic materials.

Significance of Fluorine, Thiophene, and Nitrile Moieties in Contemporary Chemical Research

The strategic incorporation of fluorine, thiophene, and nitrile groups into organic molecules is a recurring theme in modern chemical research, driven by the unique and beneficial properties they confer.

Fluorine: The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govresearchgate.net Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups. nih.govcapes.gov.br In medicinal chemistry, these attributes are often exploited to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govcapes.gov.br

Thiophene: Thiophene is a sulfur-containing aromatic heterocycle that is a common structural motif in a wide range of biologically active compounds and organic electronic materials. researchgate.net Its π-electron-rich nature makes it a good electron donor and allows it to participate in various π-stacking interactions. Thiophene and its derivatives are known to exhibit a broad spectrum of biological activities and are key components in the development of conductive polymers and organic semiconductors. researchgate.net

Nitrile: The nitrile (or cyano) group is a versatile functional group in organic synthesis. nih.gov It is strongly electron-withdrawing and can be readily transformed into other functional groups such as carboxylic acids, amines, and amides. The polarity and linear geometry of the nitrile group can also influence molecular packing and intermolecular interactions. In medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor and is present in a number of approved drugs.

The combination of these three moieties in this compound results in a molecule with a unique electronic profile and a wide range of potential applications. The electron-withdrawing nature of the fluorine and nitrile groups on the benzene ring contrasts with the electron-rich character of the thiophene ring, creating a push-pull electronic system that could be of interest in the field of nonlinear optics and materials science.

Overview of Key Academic Research Areas Pertaining to Structurally Related Compounds

While direct research on this compound is limited, the broader classes of compounds to which it belongs are areas of intense academic investigation.

Fluorinated Biaryls: The synthesis and properties of fluorinated biaryl compounds are of significant interest. The presence of fluorine can influence the dihedral angle between the two aryl rings, thereby affecting the molecule's conformation and electronic properties. researchgate.netrsc.org Research in this area often focuses on the development of new synthetic methods, such as Suzuki-Miyaura cross-coupling reactions, to access these structures and explore their applications in medicinal chemistry and materials science. nih.govtcichemicals.com

Thiophene-Based Materials: Thiophene-containing molecules are extensively studied for their potential in organic electronics. nih.gov Research focuses on tuning the electronic properties of these materials by introducing various substituents. The incorporation of electron-withdrawing groups, such as nitrile and fluoro, onto a thiophene-containing scaffold is a common strategy to modulate the HOMO and LUMO energy levels, which is crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Medicinal Chemistry: The individual components of this compound are all privileged motifs in drug discovery. mq.edu.au Fluorinated heterocycles are a growing class of compounds in pharmaceutical research due to their enhanced metabolic stability and binding affinity. researchgate.net Thiophene rings are present in numerous approved drugs, and the nitrile group is a key functional group in several enzyme inhibitors. Therefore, structurally related compounds are actively being synthesized and evaluated for their potential as therapeutic agents.

Compound Information

| Compound Name |

| This compound |

| Thiophene |

| Benzonitrile (B105546) |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-5-thiophen-3-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FNS/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-5,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOGENOBVLTYCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC=C2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Fluoro 5 3 Thienyl Benzenecarbonitrile

Nitrile Group Transformations

The cyano group (C≡N) is a versatile functional group that can undergo a variety of chemical transformations, including cleavage, cycloaddition, trimerization, and conversion to other nitrogen-containing functional groups. researchgate.net

While transformations of the C≡N triple bond are more common, the cleavage of the C-CN single bond represents a potential, albeit less frequent, pathway for functionalization. researchgate.net This process often involves radical-mediated intramolecular translocation of the cyano group. researchgate.net Such a reaction proceeds through the addition of a carbon-centered radical to the nitrile's triple bond, forming a cyclic iminyl radical intermediate. Subsequent β-scission of this intermediate can relocate the cyano group and generate a more stable carbon radical for further reactions. researchgate.net Copper-catalyzed systems have also been explored for reactions that involve the cleavage of C≡N triple bonds in the cyanide anion for nitrogen transfer, though this is typically for the synthesis of nitriles rather than the functionalization of existing ones. researchgate.net

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. A prominent example is the reaction with nitrile N-oxides, such as benzonitrile (B105546) N-oxide. mdpi.com In such reactions, the nitrile N-oxide acts as a 1,3-dipole, reacting with the C≡N triple bond of a molecule like 2-Fluoro-5-(3-thienyl)benzenecarbonitrile. Density Functional Theory (DFT) studies on similar reactions show that these processes are typically polar and proceed through a one-step mechanism. mdpi.com The regiochemistry of the addition is influenced by the electronic properties of the substituents on both the nitrile and the dipole. mdpi.com This pathway allows for the synthesis of various substituted Δ²-isoxazoline derivatives.

A characteristic reaction of aromatic nitriles is their catalytic cyclotrimerization to form highly stable 2,4,6-triaryl-1,3,5-triazine (s-triazine) rings. researchgate.net This transformation provides a route to complex, high-molecular-weight structures with significant thermal stability. nasa.govgoogle.com Various catalytic systems can promote this reaction under different conditions. Modern approaches utilize catalysts that are effective at lower temperatures compared to classical methods. For instance, Lewis superacids like zinc triflimide [Zn(NTf2)2] have shown high catalytic activity for the trimerization of fluorinated aromatic nitriles at temperatures around 275 °C, a significant improvement over the traditional zinc chloride (ZnCl2) which requires temperatures above 400 °C. osti.gov Low-valent titanium species, generated from precursors like TiCl4(thf)2 in the presence of magnesium, have also been reported to effectively catalyze the cyclotrimerization of benzonitrile derivatives at 150 °C. researchgate.net

| Catalyst System | Substrate Type | Typical Temperature | Reference |

|---|---|---|---|

| p-toluenesulfonic acid | Terephthalonitrile | 232 °C | google.com |

| ZnCl₂ | Fluorinated Aromatic Nitriles | >400 °C | osti.gov |

| Zn(NTf₂)₂ | Fluorinated Aromatic Nitriles | 275 °C | osti.gov |

| TiCl₄(thf)₂ / Mg | Benzonitrile Derivatives | 150 °C | researchgate.net |

The nitrile group is a valuable synthetic precursor that can be readily converted into other key functional groups such as carboxylic acids, amides, and primary amines. researchgate.net

Carboxylic Acids and Amides: Hydrolysis of the nitrile group under acidic or basic conditions is a standard method for preparing carboxylic acids. The reaction proceeds through the intermediate formation of a primary amide, which can often be isolated by using milder reaction conditions or by carefully controlling the reaction time.

Amides from Carboxylic Acids: Alternatively, primary amides can be synthesized from carboxylic acids using reagents like triflic anhydride (B1165640) in the presence of aqueous ammonium (B1175870) hydroxide. thieme-connect.de

Amines: The reduction of the nitrile group yields primary amines. This can be achieved using various reducing agents. Common laboratory methods include the use of lithium aluminum hydride (LiAlH₄) in a suitable ether solvent or catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

Reactivity of the Fluorinated Aromatic System

The presence of a fluorine atom on the benzene (B151609) ring introduces specific reactivity patterns, most notably the susceptibility to nucleophilic aromatic substitution.

Aryl fluorides, particularly those with electron-withdrawing substituents, are prone to undergo nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov In this compound, the nitrile group is positioned para to the fluorine atom. This arrangement strongly activates the fluorine atom for displacement by nucleophiles. The electron-withdrawing nature of the nitrile group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. libretexts.org

The SNAr reaction proceeds in two steps: first, the nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanion. Second, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring. libretexts.org A wide range of nucleophiles can be used in these reactions.

| Nucleophile Type | Example Nucleophile | Product Type | Reference |

|---|---|---|---|

| Oxygen Nucleophiles | Phenoxides, Alkoxides (e.g., OH⁻) | Aryl Ethers, Phenols | libretexts.orgresearchgate.net |

| Nitrogen Nucleophiles | Amines (e.g., Phenothiazine), Anilines | Diaryl Amines, Anilines | nih.govresearchgate.net |

| Sulfur Nucleophiles | Thiolates | Aryl Thioethers | researchgate.net |

| Carbon Nucleophiles | Anions of secondary nitriles (e.g., Isobutyronitrile) | Tertiary Benzylic Nitriles | orgsyn.org |

This reactivity allows for the fluorine atom in this compound to be replaced by various functional groups, providing a powerful tool for the synthesis of diverse derivatives. For example, reaction with phenothiazine (B1677639) in the presence of a mild base like K₂CO₃ can lead to the formation of a C-N bond. nih.gov Similarly, reactions with oxygen or sulfur nucleophiles can introduce ether or thioether linkages at this position. researchgate.net

Electrophilic Aromatic Substitution Selectivity on the Benzene Moiety

The benzene ring of this compound is substituted with three groups: a cyano (-CN) group, a fluorine (-F) atom, and a 3-thienyl group. The selectivity of electrophilic aromatic substitution (EAS) on this ring is determined by the cumulative electronic and steric effects of these substituents. The available positions for substitution are C3, C4, and C6.

The cyano group at C1 is a powerful electron-withdrawing group, deactivating the ring towards electrophilic attack and acting as a meta-director. The fluorine atom at C2 is also deactivating due to its high electronegativity (inductive effect), but it directs incoming electrophiles to the ortho and para positions through resonance effects. The 3-thienyl group at C5 is generally considered an electron-donating group that activates the ring and is ortho, para-directing.

The combined influence of these groups on the likely sites of substitution is summarized below:

Position C3: This position is meta to the strongly deactivating cyano group and ortho to the deactivating fluorine atom.

Position C4: This position is para to the deactivating cyano group and meta to the fluorine atom.

Position C6: This position is ortho to the activating 3-thienyl group and ortho to the deactivating fluorine atom.

| Position | Influence of Cyano Group (at C1) | Influence of Fluoro Group (at C2) | Influence of 3-Thienyl Group (at C5) | Overall Likelihood |

|---|---|---|---|---|

| C3 | Meta (Directing) | Ortho (Directing) | Meta (Non-directing) | Low |

| C4 | Para (Non-directing) | Meta (Non-directing) | Para (Directing) | Moderate |

| C6 | Meta (Non-directing) | Ortho (Directing) | Ortho (Directing) | Moderate to High (Sterically Hindered) |

Thiophene (B33073) Ring Reactivity

The thiophene ring is inherently electron-rich and significantly more reactive towards electrophiles than benzene. In this compound, the thiophene ring is attached to the benzonitrile moiety at the C3 position. The primary sites for electrophilic attack on a 3-substituted thiophene are the C2 and C5 positions (the α-carbons), which are electronically favored.

The 4-cyano-3-fluorophenyl substituent at C3 is strongly electron-withdrawing, which deactivates the thiophene ring compared to unsubstituted thiophene. asianpubs.org Despite this deactivation, the thiophene ring remains the more nucleophilic and thus more reactive of the two aromatic systems in the molecule.

Attack at C2: This position is adjacent to the substituent. While electronically activated, it is sterically hindered.

Attack at C5: This is the other α-position and is generally the most favored site for electrophilic substitution in 3-substituted thiophenes, as it is both electronically activated and sterically accessible.

Attack at C4: This is a β-position and is generally disfavored compared to the α-positions.

Therefore, electrophilic reactions such as halogenation, nitration, or Friedel-Crafts acylation are most likely to occur at the C5 position of the thiophene ring.

| Position on Thiophene Ring | Electronic Character | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C2 | α-position (Favored) | High (Adjacent to substituent) | Possible, but hindered |

| C4 | β-position (Disfavored) | Low | Low |

| C5 | α-position (Favored) | Low | Most Likely Site |

The sulfur atom in the thiophene ring is susceptible to oxidation, although it is relatively inert compared to aliphatic sulfides. acs.orgacs.org This transformation typically requires strong oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide with a catalyst like methyltrioxorhenium(VII). acs.orgnih.gov The presence of the electron-withdrawing benzonitrile group is expected to decrease the nucleophilicity of the sulfur atom, making oxidation more difficult. researchgate.net

The oxidation process occurs in a stepwise manner:

Formation of Thiophene-S-oxide: The initial oxidation yields a thiophene-S-oxide. These intermediates are generally unstable and highly reactive. nih.gov

Formation of Thiophene-S,S-dioxide (Sulfone): Further oxidation of the S-oxide leads to the more stable thiophene-S,S-dioxide, also known as a thiophene sulfone.

The resulting thiophene sulfones are no longer aromatic. They are highly reactive dienes and can readily participate in cycloaddition reactions, such as Diels-Alder reactions, either with themselves (dimerization) or with other dienophiles.

Inter-ring Communication and Electronic Effects of Substituents on Reactivity

The benzonitrile moiety, with its potent electron-withdrawing cyano group and electronegative fluorine atom, exerts a strong deactivating effect on the thiophene ring. asianpubs.org This reduces the thiophene's susceptibility to both electrophilic attack and oxidation compared to simple alkyl- or aryl-thiophenes.

Conversely, the thiophene ring acts as a substituent on the benzene ring. Thiophene can be considered an electron-donating group through resonance, capable of pushing electron density into the benzene ring. However, this donating effect is counteracted by the powerful withdrawing effects of the cyano and fluoro groups. Studies on related systems have shown that the thiophene ring is a better transmitter of electronic conjugation effects than a benzene ring. documentsdelivered.com This suggests that the electronic character of the entire molecule is a finely balanced system, with the electron-poor nature of the benzonitrile ring dominating, thereby reducing the reactivity of the electron-rich thiophene ring.

Spectroscopic and Computational Elucidation of Molecular Structure and Electronic States

Advanced Vibrational Spectroscopy Investigations (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the molecular bonding and functional groups present in 2-Fluoro-5-(3-thienyl)benzenecarbonitrile. These methods measure the vibrational frequencies of bonds within the molecule, which are characteristic of specific structural motifs.

A complete assignment of the numerous vibrational modes in a complex molecule like this compound is facilitated by Normal Coordinate Analysis (NCA). asianpubs.orgnih.gov This computational method models the vibrational motions of the molecule and calculates the theoretical frequencies and the Potential Energy Distribution (PED). The PED indicates the contribution of each internal coordinate (such as bond stretching or angle bending) to a specific vibrational mode, allowing for unambiguous assignments. asianpubs.orgnih.gov

For this compound, key vibrational modes are expected at characteristic frequencies. The C≡N stretching vibration of the nitrile group is typically strong and sharp, appearing in the 2220-2240 cm⁻¹ region. researchgate.net The C-F stretching vibration is expected in the 1200-1300 cm⁻¹ range. The aromatic rings (benzene and thiophene) exhibit multiple characteristic vibrations, including C-H stretching above 3000 cm⁻¹, and various ring stretching and deformation modes between 1000 and 1600 cm⁻¹. researchgate.netorientjchem.org

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong, Sharp | Strong |

| Aromatic Ring (C=C) Stretch | 1610 - 1450 | Medium-Strong | Medium-Strong |

| C-F Stretch | 1300 - 1200 | Strong | Weak |

| Thiophene (B33073) Ring Breathing | ~1050 | Medium | Medium |

| Benzene (B151609) Ring Trigonal Breathing | ~1000 | Weak | Strong |

Electronic Spectroscopy and Excited State Characterization (UV-Vis, REMPI, MATI)

Electronic spectroscopy probes the transitions between different electronic energy levels within the molecule. The conjugated π-system, extending across the thienyl and benzene rings, is expected to give rise to characteristic π→π* transitions in the ultraviolet-visible (UV-Vis) region. researchgate.netnih.gov For more precise characterization, high-resolution gas-phase techniques such as Resonance-Enhanced Multiphoton Ionization (REMPI) and Mass-Analyzed Threshold Ionization (MATI) spectroscopy are employed. nih.govmdpi.com

While specific data for this compound is not available, studies on analogous molecules like 2-fluorobenzonitrile (B118710) provide a clear picture of the expected results. mdpi.com Two-color REMPI spectroscopy is used to measure the high-resolution vibronic spectrum of the first electronically excited state (S₁). This technique involves exciting the molecule to a specific vibrational level of the S₁ state with one laser, followed by ionization with a second laser. The transition from the ground electronic state to the excited state is denoted as S₁ ← S₀.

Subsequently, MATI spectroscopy can be used to probe the transition from the excited S₁ state to the ground state of the cation (D₀), denoted D₀ ← S₁. This provides detailed information about the vibrational structure of the molecular ion. mdpi.com For 2-fluorobenzonitrile, the S₁ ← S₀ transition origin was precisely determined to be 36028 ± 2 cm⁻¹. mdpi.com

MATI spectroscopy is a highly accurate method for determining the adiabatic ionization energy (AIE) of a molecule, which is the energy required to remove an electron from the molecule in its ground vibrational state. mdpi.com By exciting molecules to a specific S₁ vibrational level and then scanning a second laser through the ionization threshold, a spectrum of the cation's vibrational states is obtained. The onset of this spectrum corresponds to the AIE. For the closely related compound 2-fluorobenzonitrile, the AIE was determined with high precision to be 78650 ± 5 cm⁻¹ (9.7514 ± 0.0006 eV). mdpi.com The AIE of this compound is expected to be influenced by the additional thienyl group, which typically lowers the ionization energy due to the extended π-conjugation.

Table 2: Electronic Transition and Ionization Energies for the Analogous 2-Fluorobenzonitrile

| Parameter | Transition | Value (cm⁻¹) | Value (eV) | Reference |

|---|---|---|---|---|

| Excitation Energy (Band Origin) | S₁ ← S₀ | 36028 ± 2 | 4.4671 ± 0.0002 | mdpi.com |

| Adiabatic Ionization Energy | D₀ ← S₀ | 78650 ± 5 | 9.7514 ± 0.0006 | mdpi.com |

Nuclear Magnetic Resonance Spectroscopy for Structural Refinement and Conformational Analysis (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure by probing the local chemical environment of ¹H, ¹³C, and ¹⁹F nuclei. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants provide unambiguous evidence for the connectivity of atoms.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the benzene and thiophene rings, with splitting patterns determined by their coupling to adjacent protons and the fluorine atom. The ¹³C NMR spectrum would reveal all unique carbon atoms, including the characteristic signal for the nitrile carbon (C≡N) typically found around 115-120 ppm and the carbon directly bonded to fluorine (C-F), which would appear as a doublet due to ¹J(C-F) coupling.

¹⁹F NMR is particularly informative due to the high sensitivity of the fluorine chemical shift to its electronic environment. biophysics.org A single resonance would be expected for the fluorine atom in this compound. This signal would be split into a multiplet due to coupling with the ortho and meta protons on the benzene ring. magritek.com The precise chemical shift and coupling constants would serve as a definitive confirmation of the fluorine's position on the aromatic ring. nih.gov

Table 3: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Benzene Ring | 7.2 - 7.8 | dd, ddd |

| ¹H | Thiophene Ring | 7.0 - 7.6 | m |

| ¹³C | Benzene & Thiophene Rings | 110 - 145 | - |

| ¹³C | C-F | 160 - 165 | d, ¹J(C-F) ≈ 250 Hz |

| ¹³C | C≡N | 115 - 120 | s |

| ¹⁹F | C2-F | -110 to -120 (rel. to CFCl₃) | ddd |

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful computational tools for elucidating the molecular structure and electronic properties of compounds like this compound. researchgate.netorientjchem.org These theoretical approaches allow for detailed investigation of the molecule's conformational landscape, electronic state, and spectroscopic characteristics, providing insights that complement and help interpret experimental data. researchgate.netresearchgate.net

Geometry Optimization and Conformational Landscapes

The first step in a computational study is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, a key structural feature is the torsional or dihedral angle between the phenyl and thienyl rings. The rotation around the single bond connecting these two aromatic rings gives rise to different conformers.

Ab initio methods, such as Hartree-Fock (HF), and more sophisticated methods like Møller-Plesset perturbation theory (MP2), along with various DFT functionals (e.g., B3LYP), are employed to calculate the energy of the molecule as a function of this dihedral angle. elsevierpure.com This process generates a torsional energy profile, which reveals the energy barriers between different conformations and identifies the most stable conformers. For similar bi-aromatic systems, it has been shown that the introduction of a substituent like fluorine can influence the preferred conformation, sometimes flattening the energy profiles around planar structures. elsevierpure.com

In the case of this compound, two principal planar conformations are expected: a syn conformation, where the sulfur atom of the thiophene ring and the fluorine atom of the benzene ring are on the same side, and an anti conformation, where they are on opposite sides. The relative energies of these conformers and the energy barriers to their interconversion can be precisely calculated.

Below is an illustrative table of optimized geometrical parameters for a related molecule, 5-fluoro-2-methylbenzonitrile, as specific data for the title compound is not available. This data is presented to demonstrate the type of information obtained from geometry optimization calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

| Bond Length | C-F | ~1.35 Å |

| C-C (aromatic) | ~1.40 Å | |

| C≡N | ~1.15 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-C-F | Varies | |

| Dihedral Angle | Phenyl-Thienyl | Varies |

Note: The data in this table is illustrative and based on typical values for similar compounds found in the literature. orientjchem.org

Electronic Structure Analysis (Molecular Orbitals, Charge Distribution, Dipole Moments)

Once the optimized geometry is obtained, quantum chemical methods are used to analyze the electronic structure of this compound. This involves the study of molecular orbitals, charge distribution, and dipole moments.

Molecular Orbitals: The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. acs.org For conjugated systems like this compound, the HOMO is typically delocalized over the π-system of the aromatic rings, while the LUMO is also a π-type orbital. The distribution of these orbitals can indicate regions of the molecule that are more susceptible to electrophilic or nucleophilic attack.

Charge Distribution: The distribution of electron density within the molecule can be analyzed through various methods, such as Mulliken population analysis or by calculating the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the electronegative fluorine and nitrogen atoms are expected to be regions of negative electrostatic potential, while the hydrogen atoms will be regions of positive potential.

An illustrative table summarizing the kind of electronic properties calculated for a molecule is presented below.

| Property | Calculated Value |

| HOMO Energy | (Typical range: -5 to -7 eV) |

| LUMO Energy | (Typical range: -1 to -3 eV) |

| HOMO-LUMO Gap | (Typical range: 3 to 5 eV) |

| Dipole Moment | (Typical range: 1 to 5 Debye) |

Note: The values in this table are illustrative and represent typical ranges for organic molecules of similar size and composition. acs.org

Theoretical Prediction of Spectroscopic Parameters

A significant application of quantum chemical calculations is the prediction of various spectroscopic parameters, which can be compared with experimental spectra to confirm the molecular structure and aid in the assignment of spectral features. researchgate.net

Vibrational Spectra (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic coordinates, the harmonic vibrational frequencies and their corresponding intensities for both Infrared (IR) and Raman spectra can be predicted. researchgate.net These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the theoretical methods, leading to a better agreement with experimental data. orientjchem.org This allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as C-H stretching, C≡N stretching, C-F stretching, and various ring vibrations. orientjchem.org

NMR Spectra: Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (¹H, ¹³C, etc.). The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net The calculated chemical shifts, when referenced against a standard compound like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental NMR data, aiding in the structural elucidation of the molecule.

Electronic Spectra (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. acs.org This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. These calculations can help in understanding the nature of the electronic transitions, for instance, whether they are π→π* or n→π* transitions.

The table below illustrates the type of data that can be obtained from theoretical spectroscopic predictions.

| Spectroscopic Parameter | Calculated Value |

| C≡N Vibrational Frequency | ~2230-2250 cm⁻¹ |

| Aromatic C-H Stretching | ~3000-3100 cm⁻¹ |

| ¹³C Chemical Shift (CN) | ~115-120 ppm |

| Electronic Transition (λmax) | (Typical range: 250-350 nm) |

Note: The values in this table are illustrative and based on typical spectroscopic data for similar functional groups and molecular structures. researchgate.netresearchgate.net

Advanced Materials Science and Supramolecular Chemistry Applications

Integration into Conjugated Polymer Systems and Organic Semiconductors

The distinct electronic nature of 2-Fluoro-5-(3-thienyl)benzenecarbonitrile, which combines an electron-donating thiophene (B33073) unit with an electron-withdrawing fluorobenzonitrile unit, makes it a prime candidate for the synthesis of high-performance conjugated polymers for organic electronic devices.

Building Block for Optoelectronic Materials (e.g., OLEDs, OFETs, Solar Cells)

The molecular framework of this compound is well-suited for constructing polymers used in a variety of optoelectronic applications. Thiophene and its derivatives are fundamental building blocks for π-conjugated polymers, established as a model system for studying the relationship between molecular structure and electronic performance. rsc.org The inclusion of thiophene-based units is a common strategy for creating materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. mdpi.comresearchgate.net

The fluorination of the benzene (B151609) ring plays a critical role in refining the properties of the resulting semiconductor. Introducing fluorine substituents can significantly influence the molecular architecture, optical, and electrochemical properties of polymers. rsc.org Specifically, fluorination is known to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the semiconductor. rsc.org This adjustment is particularly beneficial in organic solar cells, as it can lead to a higher open-circuit voltage, a key parameter for device efficiency. rsc.org Furthermore, enhanced intra- and intermolecular interactions resulting from fluorination can lead to improved charge carrier mobility, which is crucial for the performance of OFETs. rsc.org Benzonitrile (B105546) derivatives themselves are utilized as precursors in the synthesis of materials for OLEDs, such as thermally activated delayed fluorescence (TADF) dyes. ossila.com

| Component | Role in Optoelectronics |

| Thienyl Group | Forms the π-conjugated backbone for charge transport; acts as a light-harvesting component. rsc.orgmdpi.com |

| Fluorine Atom | Tunes electronic energy levels (lowers HOMO) to improve device metrics like open-circuit voltage and enhances charge mobility. rsc.org |

| Benzonitrile Unit | Acts as an electron-withdrawing core and is a known precursor for OLED materials. ossila.com |

Precursor for Donor-Acceptor Architectures with Tailored Electronic Properties

The design of this compound inherently embodies the principle of a donor-acceptor (D-A) structure, which is a cornerstone of modern organic electronics. In this molecule, the electron-rich 3-thienyl group functions as the electron donor, while the 2-fluorobenzonitrile (B118710) moiety serves as the electron acceptor. The electron-withdrawing strength of the acceptor unit is amplified by the combined effects of the highly electronegative fluorine atom and the nitrile group.

This intramolecular D-A arrangement is crucial for creating polymers with specific, tailored electronic properties. The interaction between the donor and acceptor components facilitates intramolecular charge transfer, which in turn narrows the material's bandgap and dictates its light absorption characteristics. By strategically combining such D-A building blocks into a polymer chain, chemists can precisely control the energy levels and optoelectronic performance of the final material. rsc.org For instance, thieno[3,2-b]thiophene (B52689) has been successfully used as a π-linker in push-pull chromophores, mediating the charge transfer between donor and acceptor ends of a molecule. mdpi.com The ability to fine-tune these properties is essential for optimizing the performance of organic solar cells and other semiconductor devices. rsc.org

Design and Synthesis of Covalent Organic Frameworks (COFs) and Related Porous Materials

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable properties. nih.gov The unique functional groups within this compound make it a promising monomer for the synthesis of novel COFs with specialized functionalities.

Role of Nitrile Linkers in COF Formation

The nitrile functional group (-C≡N) is one of the most common reactive groups used to construct COFs. alfa-chemistry.com Nitrile-containing organic linkers are indispensable synthetic monomers in the field, particularly for creating nitrogen-rich frameworks. alfa-chemistry.com The primary method for incorporating nitrile linkers into a COF structure is through condensation reactions, such as the cyclotrimerization of nitrile groups to form exceptionally stable covalent triazine frameworks (CTFs). alfa-chemistry.com This reaction, often performed under ionothermal conditions, connects monomer units through robust triazine rings, creating a porous and periodic network. alfa-chemistry.com

Therefore, the nitrile group in this compound acts as the key reactive site, or "linker," for polymerization into a COF. By subjecting this molecule to appropriate reaction conditions, it can be used to build two-dimensional or three-dimensional porous polymers where the structural and electronic properties of the fluorinated thiophene-benzene units are systematically integrated into the crystalline framework. cd-bioparticles.netcd-bioparticles.net

Gas Separation Properties of Fluorinated COFs

The incorporation of fluorine atoms into the backbone of COFs can impart unique properties that are highly beneficial for gas separation applications. rsc.org Fluorinated porous materials, including the related class of metal-organic frameworks (MOFs), have shown significant potential in this field due to their tunable pore sizes, chemical features, and excellent stability. researchgate.netrsc.org

There are two primary ways in which fluorination enhances gas separation:

Increased Hydrophobicity : Fluorinated surfaces are inherently hydrophobic. This property is advantageous for separating gases in industrial streams that may contain moisture, as the framework will preferentially repel water and allow other target molecules to access the pores. researchgate.net

Specific Gas Interactions : The high electronegativity of fluorine creates polarized C-F bonds within the COF pores. These sites can engage in strong electrostatic interactions with specific gas molecules, leading to enhanced gas sorption and selectivity. researchgate.net For example, fluorinated MOFs have demonstrated high uptake of CO2 and have been explored for the separation of blends of fluorinated gases. researchgate.netnih.gov

A COF synthesized from this compound would be a "fluorinated COF" by design. bcu.ac.uk The fluorine atoms lining the pores of such a material could create an environment tailored for the selective capture of certain gases, making it a promising candidate for applications in carbon capture or the separation of industrial gas mixtures. researchgate.netrsc.org

Supramolecular Assembly and Self-Organization

Supramolecular assembly refers to the spontaneous organization of molecules into ordered structures through non-covalent intermolecular interactions. While this compound lacks strong hydrogen-bonding groups like carboxylic acids, which are known to form well-defined honeycomb networks on surfaces mpg.de, its structure possesses multiple features that can guide self-organization.

The assembly of this molecule would be governed by a subtle interplay of several weaker interactions:

π-π Stacking : The aromatic systems of the benzene and thiophene rings can stack on top of one another, an interaction that is fundamental to the ordering of many organic semiconductor materials.

Dipole-Dipole Interactions : The molecule has significant dipole moments associated with the polar carbon-fluorine (C-F) and nitrile (C≡N) bonds. These dipoles can interact with each other, encouraging the molecules to align in an ordered fashion.

Weak Hydrogen Bonds : Non-traditional hydrogen bonds, such as those involving aromatic C-H donors and fluorine (C-H···F) or nitrogen (C-H···N) acceptors, can further contribute to the stability and directionality of the assembled structure.

The collective effect of these interactions can drive this compound to form organized domains in the solid state or on surfaces. This self-organization is critical, as the packing arrangement of molecules in a thin film directly influences the bulk material properties, including charge transport efficiency in organic electronic devices.

Directed Assembly through Fluorine-Containing Moieties

The presence of a fluorine atom on the benzonitrile ring is a key feature that can be exploited for the directed assembly of supramolecular structures. Organofluorine compounds are known to participate in a variety of weak intermolecular interactions that can influence crystal packing and the formation of larger aggregates. While specific studies on the directed assembly of this compound are not extensively documented, the behavior of other fluorinated aromatic molecules provides a strong basis for predicting its capabilities in supramolecular chemistry.

Weak interactions involving organically bound fluorine can lead to the formation of diverse supramolecular synthons, which are structural units in molecular crystals. These interactions can play a crucial role in guiding the crystal packing of molecules. nih.gov The fluorine atom in this compound can act as a hydrogen bond acceptor in C-H···F interactions, a type of weak hydrogen bond. These interactions, though modest in strength, can collectively contribute to the stability and specific arrangement of molecules in the solid state. nih.gov

Furthermore, the introduction of fluorine can lead to specific intermolecular contacts that are less common for non-fluorinated analogues. These include fluorine-fluorine (F···F) and fluorine-aromatic ring interactions. The cumulative effect of these weak forces can be significant, often leading to predictable and well-ordered supramolecular architectures. nih.gov The rational design of materials based on this compound could, therefore, leverage these fluorine-mediated interactions to create specific and functional solid-state structures.

Crystal Engineering and Intermolecular Interactions (e.g., F...F contacts, π-π stacking)

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For this compound, a combination of interactions, including F···F contacts and π-π stacking, would be expected to govern its crystal structure.

The following table summarizes the key intermolecular interactions that are likely to play a role in the crystal engineering of this compound:

| Interaction Type | Description | Potential Impact on Crystal Structure |

| C-H···F Hydrogen Bonds | Weak hydrogen bonds where the fluorine atom acts as the acceptor. | Directional control over molecular assembly, formation of specific synthons. |

| F···F Contacts | Close contacts between fluorine atoms of neighboring molecules. | Can influence the close packing of molecules in the crystal lattice. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Formation of columnar or layered structures, influencing electronic properties. |

| C-H···π Interactions | Interactions between a C-H bond and the π-system of an aromatic ring. | Contribute to the overall stability and packing efficiency of the crystal structure. |

| Dipole-Dipole Interactions | Interactions arising from the permanent dipoles of the C-F and C≡N bonds. | Influence the relative orientation of molecules in the solid state. |

Applications in Chemo-Sensors and Probes (Non-Biological Sensing)

The structural features of this compound also make it a promising candidate for the development of chemo-sensors for non-biological applications. Fluorescent chemo-sensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties. The thiophene moiety, in particular, is a well-known component of many fluorescent dyes and sensors due to its excellent photophysical properties. mdpi.comrsc.org

Thiophene derivatives have been successfully utilized as fluorescent signaling units for the detection of various analytes, including metal ions and anions. mdpi.com The incorporation of a fluorinated benzonitrile group can further modulate the electronic and photophysical properties of the thiophene ring system. The electron-withdrawing nature of the fluorine and nitrile groups can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is often a key mechanism in the functioning of fluorescent chemo-sensors.

While there are no specific reports on the use of this compound as a chemo-sensor, its scaffold is analogous to other reported sensors. For example, a chemo-sensor for the detection of fluoride (B91410) ions could potentially be developed by incorporating a recognition moiety that interacts with fluoride, leading to a change in the ICT state of the this compound core and a corresponding change in its fluorescence emission. zstu.edu.cn The design of such sensors often involves linking a receptor unit, which selectively binds the target analyte, to a fluorophore unit, which signals the binding event. In this context, the this compound framework could serve as the fluorophore.

The potential sensing mechanisms for a chemo-sensor based on this compound could include:

Photoinduced Electron Transfer (PET): The binding of an analyte to a receptor attached to the molecule could suppress or activate a PET process, leading to a "turn-on" or "turn-off" of fluorescence.

Intramolecular Charge Transfer (ICT): The interaction with an analyte could alter the electron density distribution within the molecule, shifting the emission wavelength and providing a ratiometric sensing response.

Förster Resonance Energy Transfer (FRET): By functionalizing the molecule with an appropriate energy donor or acceptor, a FRET-based sensor could be designed where the binding of an analyte modulates the distance or orientation between the donor and acceptor.

Further research is needed to explore the full potential of this compound in the development of novel chemo-sensors for environmental and industrial monitoring.

Future Research Directions and Theoretical Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research is anticipated to focus on developing more efficient, environmentally friendly, and cost-effective methods for the synthesis of 2-Fluoro-5-(3-thienyl)benzenecarbonitrile. Current synthetic strategies, while effective, may rely on harsh reaction conditions, expensive catalysts, or generate significant chemical waste.

Key areas for future investigation include:

Green Chemistry Approaches: The development of synthetic routes that utilize greener solvents, reduce energy consumption, and minimize the formation of hazardous byproducts will be a primary focus. This could involve exploring microwave-assisted synthesis or flow chemistry techniques to enhance reaction efficiency and reduce environmental impact.

Catalyst Optimization: Research into more sustainable and recyclable catalysts, such as those based on earth-abundant metals or organocatalysts, could provide alternatives to precious metal catalysts.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Catalyst | Solvent | Potential Advantages |

| Traditional Cross-Coupling | Palladium-based | Toluene, Dioxane | High yield, well-established |

| Green Cross-Coupling | Iron or Copper-based | Ethanol, Water | Lower cost, reduced toxicity |

| C-H Activation | Rhodium or Ruthenium-based | Acetic Acid | Atom economy, reduced pre-functionalization |

| Flow Chemistry | Heterogeneous Catalyst | Ethyl Acetate | Improved safety, scalability, and control |

Exploration of Advanced Catalytic Transformations and Detailed Mechanistic Insights

The unique electronic and structural features of this compound make it an interesting candidate for use in advanced catalytic transformations. The presence of the fluorine atom, the nitrile group, and the thienyl moiety provides multiple sites for potential catalytic activity.

Future research in this area could explore:

Asymmetric Catalysis: The development of chiral derivatives of this compound for use as ligands in asymmetric catalysis could lead to the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Photoredox Catalysis: The photophysical properties of this compound could be harnessed in photoredox catalytic cycles for novel organic transformations.

Mechanistic Studies: Detailed mechanistic investigations using techniques such as in-situ spectroscopy and computational modeling will be crucial to understanding the role of the compound in catalytic cycles and to design more efficient catalysts.

Computational Design of Derivatives with Tunable Electronic and Optical Properties

Computational chemistry and molecular modeling will be instrumental in guiding the design of new derivatives of this compound with tailored electronic and optical properties. Density Functional Theory (DFT) and other computational methods can predict how structural modifications will impact the molecule's behavior.

Key research directions include:

Structure-Property Relationships: Systematic computational studies to establish clear relationships between the chemical structure of derivatives and their resulting electronic and optical properties, such as their absorption and emission spectra.

In Silico Screening: High-throughput virtual screening of a large library of potential derivatives to identify candidates with desirable properties for specific applications, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Modulating Frontier Molecular Orbitals: Theoretical calculations can guide the rational design of derivatives with specific Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for their performance in electronic devices.

The following table outlines the predicted effects of different substituents on the electronic properties of the core molecule:

| Substituent Group | Position | Predicted Effect on Band Gap | Potential Application |

| Electron-donating (e.g., -OCH3) | Thienyl ring | Decrease | Red-shifted absorption/emission |

| Electron-withdrawing (e.g., -NO2) | Benzene (B151609) ring | Decrease | Enhanced electron transport |

| Extended π-conjugation (e.g., adding another aromatic ring) | Thienyl or Benzene ring | Significant Decrease | Near-infrared absorbing materials |

Expansion into Novel Material Architectures and Functional Systems

The unique properties of this compound make it a promising building block for the creation of novel material architectures and functional systems.

Future research in this domain may focus on:

Organic Electronics: Incorporation of this molecule into the structure of organic semiconductors for use in transistors, sensors, and displays. The fluorine and nitrile groups can enhance electron mobility and improve device stability.

Supramolecular Assemblies: The design of self-assembling systems based on this compound through non-covalent interactions, leading to the formation of well-ordered nanostructures with interesting photophysical or electronic properties.

Functional Polymers: Polymerization of derivatives of this compound to create new polymers with applications in areas such as gas separation membranes, dielectric materials, or as components in advanced composites.

Q & A

Q. What are the standard synthetic routes for preparing 2-Fluoro-5-(3-thienyl)benzenecarbonitrile, and how is purity validated?

The compound is typically synthesized via multi-step reactions involving Suzuki-Miyaura coupling (for aryl-thiophene bond formation) followed by nitrile functionalization. For example, a fluorinated benzaldehyde intermediate may undergo nucleophilic substitution with a thienylboronic acid derivative under palladium catalysis . Purity is validated using HPLC (>95% purity threshold) and spectroscopic techniques:

- 1H/13C NMR to confirm substitution patterns (e.g., fluorine coupling constants, thiophene proton integration).

- Mass spectrometry (HRMS) for molecular ion verification.

- TLC with iodine staining for reaction monitoring .

Q. How does the electronic nature of the thiophene moiety influence the compound’s reactivity?

The electron-rich 3-thienyl group enhances electrophilic aromatic substitution (EAS) at the 5-position of the benzene ring. This reactivity is critical for further functionalization (e.g., halogenation, nitration) to generate derivatives. Computational studies (DFT) predict regioselectivity in EAS due to fluorine’s electron-withdrawing effects, directing incoming electrophiles to specific positions .

Q. What are the primary spectroscopic techniques used to resolve structural ambiguities in derivatives?

- 19F NMR identifies fluorine environments and detects byproducts from incomplete substitution.

- IR spectroscopy confirms nitrile (C≡N) stretching (~2200 cm⁻¹) and absence of aldehyde C=O (~1700 cm⁻¹) in intermediates.

- X-ray crystallography resolves steric clashes in substituted derivatives (e.g., ortho-fluorine vs. thiophene interactions) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in cross-coupling steps involving fluorinated intermediates?

- Catalyst screening : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered substrates.

- Solvent optimization : DMF or THF at 80–100°C improves solubility of fluorinated aromatics.

- Additives : K₂CO₃ or CsF enhances boronic acid transmetallation efficiency. Yield discrepancies (>20% variation) may arise from trace moisture; rigorously anhydrous conditions are critical .

Q. What strategies address contradictory biological activity data across in vitro assays?

- Dose-response validation : Confirm IC₅₀ values using orthogonal assays (e.g., fluorescence-based vs. radiometric).

- Metabolic stability testing : Liver microsome assays identify rapid degradation (e.g., cytochrome P450 interactions).

- Solvent controls : DMSO concentrations >0.1% can artifactually inhibit certain targets .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

- Docking studies (AutoDock Vina) : Predict binding poses in enzyme active sites (e.g., kinase inhibitors).

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity.

- MD simulations : Assess fluorine’s role in enhancing binding entropy via hydrophobic interactions .

Q. What analytical methods resolve discrepancies in crystallographic vs. spectroscopic data for polymorphs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.